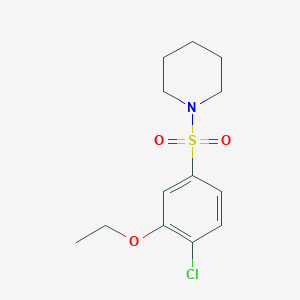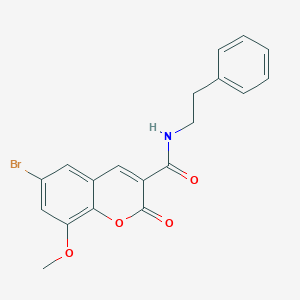
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It has been found to have various applications in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Mecanismo De Acción
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and blocks the flow of ions through it, thereby reducing its activity. This leads to a decrease in the perception of pain and inflammation, which makes it a potential therapeutic target for the treatment of these conditions.
Biochemical and Physiological Effects
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the role of this channel in pain and inflammation without affecting other ion channels. However, one limitation of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is its relatively low potency compared to other TRPV1 antagonists. This can make it difficult to achieve complete inhibition of the channel in some experiments.
Direcciones Futuras
There are several future directions for the use of 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide could be used as a starting point for the design of more potent and selective TRPV1 antagonists. Another future direction is in the study of other ion channels and receptors that may be targeted by 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide. This could lead to the discovery of new therapeutic targets for the treatment of various diseases and conditions.
Conclusion
In conclusion, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is a valuable research tool that has been widely used in the study of ion channels and their role in pain and inflammation. Its unique properties and mechanism of action make it a valuable tool for scientific research. While there are some limitations to its use, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has the potential to lead to the development of new drugs and the discovery of new therapeutic targets.
Métodos De Síntesis
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been widely used as a research tool in various fields of science. It has been found to be particularly useful in the study of ion channels, which are important targets for drug discovery. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to selectively block the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. This makes it a valuable tool for studying the role of TRPV1 in these processes.
Propiedades
Nombre del producto |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H21Cl2NO2S |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-9-11(2)13(16)10-14(15)17/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
PSAOODWEVDPDGD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)






![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)